molecular formula C₃₈H₄₈O₅S B1146045 (3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate CAS No. 552302-71-3

(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate

Cat. No. B1146045
M. Wt: 616.85
InChI Key:
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Description

Typically, the description of a compound includes its IUPAC name, other names or synonyms, and its uses or applications.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

  • Intermediates for Vitamin D Derivatives : One study describes the transformation of related compounds into intermediates for Vitamin D derivatives. This process involves efficient approaches starting with related pregnadienes and leading to tosylated dienols, which are crucial for synthesizing Vitamin D derivatives (Wittmann et al., 1996).

  • Synthesis of Pregna-Dienes : Another research focuses on the synthesis of 5α-pregna-1, 20-dien-3-one from related compounds, demonstrating the utility of these compounds in creating pregnadienes with specific structures (Schow & Mcmorris, 1977).

  • Creation of 21-Aldehydes in Δ17(20)-Steroids : The synthesis of 17(20)-unsaturated 21-aldehydes from related compounds provides insights into chemical transformations within the steroid family. These syntheses yield various pregnadienes and related compounds with specific structural characteristics (Popova et al., 1979).

  • Production of 21-Nitrogen Substituted Pregna-Dienes : A study involving the synthesis of isomeric hydroxy-pregna-dien-21-oyl amides illustrates the versatility of these compounds in generating structurally diverse pregnadienes. This process is significant for exploring the chemical space of pregnadienes and related steroids (Stulov et al., 2012).

  • Microbial Conversion in Steroid Chemistry : The study of microbial conversion of pregna-diene acetates by Nocardioides simplex sheds light on biological transformations of these compounds, leading to the formation of various metabolites. This research contributes to the understanding of biotransformation pathways in steroids (Fokina et al., 2003).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to specific resources for detailed information. This is a general guide and may not apply to all compounds. For “(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate”, you may need to refer to scientific literature or databases for accurate information.


properties

CAS RN

552302-71-3

Product Name

(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate

Molecular Formula

C₃₈H₄₈O₅S

Molecular Weight

616.85

synonyms

(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate 21-(4-Methylbenzenesulfonate)

Origin of Product

United States

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